1-(Azetidin-3-YL)-4,4-difluoropiperidine
Overview
Description
1-(Azetidin-3-YL)-4,4-difluoropiperidine is a heterocyclic compound that features both azetidine and piperidine rings. The presence of fluorine atoms in the piperidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with azetidine structures have been found to be novel gaba derivatives . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and it plays a crucial role in reducing neuronal excitability.
Mode of Action
Based on the information about azetidine derivatives, these compounds might interact with gaba receptors, potentially influencing the transmission of signals in the nervous system .
Result of Action
If it does interact with gaba receptors as other azetidine derivatives do, it could potentially alter neuronal excitability, leading to changes in signal transmission within the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry approaches, such as the use of microchannel reactors for oxidation reactions, can be employed to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-YL)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
1-(Azetidin-3-YL)-4,4-difluoropiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with enhanced chemical and thermal stability
Comparison with Similar Compounds
Azetidine: A saturated heterocyclic compound with three carbon atoms and one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom, commonly found in many alkaloids.
Fluorinated Piperidines: Compounds with fluorine atoms in the piperidine ring, known for their enhanced stability and biological activity.
Uniqueness: 1-(Azetidin-3-YL)-4,4-difluoropiperidine is unique due to the combination of azetidine and piperidine rings with fluorine substitution, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQJXEUDXZJIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278842 | |
Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-83-6 | |
Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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